Retigabine-d4 Dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Retigabine-d4 Dihydrochloride is a deuterated form of Retigabine, an anticonvulsant drug used primarily for the treatment of partial epilepsies in adults. The compound is known for its unique mechanism of action, which involves the activation of neuronal potassium channels, specifically the KCNQ2-5 channels. This activation helps stabilize the neuronal membrane potential and control neuronal excitability, making it effective in reducing seizure activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Retigabine-d4 Dihydrochloride involves a multi-step process. The initial step includes the preparation of the core structure, followed by the introduction of deuterium atoms. The final step involves the formation of the dihydrochloride salt. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
化学反应分析
Types of Reactions: Retigabine-d4 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .
科学研究应用
Retigabine-d4 Dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: Employed in studies investigating the role of potassium channels in neuronal function.
Medicine: Utilized in pharmacological research to develop new anticonvulsant therapies.
Industry: Applied in the development of new chemical processes and the synthesis of novel compounds
作用机制
The mechanism of action of Retigabine-d4 Dihydrochloride involves the activation of neuronal potassium channels, specifically the KCNQ2-5 channels. This activation leads to the stabilization of the neuronal membrane potential, reducing neuronal excitability and preventing the occurrence of seizures. The compound binds to the potassium channels, causing them to open and allowing potassium ions to flow out of the neuron, which hyperpolarizes the cell and reduces its ability to fire action potentials .
相似化合物的比较
Flupirtine: Another potassium channel opener with analgesic properties.
Linopirdine: A KCNQ channel blocker used in research.
Uniqueness: Retigabine-d4 Dihydrochloride is unique due to its deuterated form, which provides enhanced stability and reduced metabolic degradation compared to its non-deuterated counterpart. This makes it a valuable tool in research and potential therapeutic applications .
生物活性
Retigabine-d4 dihydrochloride, a deuterated form of the antiepileptic drug Retigabine (also known as ezogabine), is primarily recognized for its role as a potassium channel opener. This compound enhances the activity of KCNQ (Kv7) potassium channels, which are crucial in regulating neuronal excitability. The following sections will delve into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Retigabine-d4 functions by opening voltage-gated potassium channels, specifically KCNQ2, KCNQ3, and KCNQ4. This action stabilizes the resting membrane potential and reduces neuronal excitability, making it effective in controlling seizures. Unlike traditional anticonvulsants that primarily inhibit excitatory neurotransmission, Retigabine-d4 enhances potassium currents, providing a novel approach to epilepsy management .
Pharmacokinetics
The pharmacokinetic profile of Retigabine-d4 indicates rapid absorption with peak plasma concentrations occurring within 30 minutes to 2 hours post-administration. The drug exhibits a moderately high oral bioavailability of 50-60% and has a terminal half-life ranging from 8 to 11 hours, necessitating thrice-daily dosing for effective management of epilepsy .
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Oral Bioavailability | 50-60% |
Volume of Distribution | 6.2 L/kg |
Terminal Half-Life | 8-11 hours |
Peak Plasma Concentration | 30 min - 2 hours |
Biological Activity and Efficacy
Retigabine-d4 has demonstrated efficacy in various preclinical and clinical studies. Its unique mechanism allows it to be effective against different types of seizures, including generalized tonic-clonic and partial-onset seizures.
Case Studies
-
Retrospective Evaluation in Epilepsy Patients :
A study evaluated Retigabine's efficacy in patients with drug-resistant epilepsy. Out of 20 patients, only two (10%) achieved significant seizure reduction after 12 months. The most common reasons for discontinuation were adverse effects and lack of efficacy . -
Effects on Cortical Excitability :
A randomized controlled trial involving healthy individuals showed that a single dose of Retigabine increased several measures of cortical excitability (e.g., resting motor threshold). These findings support the drug's role in modulating neuronal activity . -
Neuronal Apoptosis Studies :
Research on the effects of Retigabine on neuronal apoptosis revealed that while acute exposure did not induce cell death, repeated administration led to significant apoptosis in specific brain areas . This highlights the importance of dosing regimens in therapeutic applications.
Side Effects and Safety Profile
While Retigabine-d4 is effective, it has been associated with several side effects. Notably, it can cause blue-gray discoloration of skin and mucous membranes due to its effects on melanin synthesis . Cognitive changes are also reported as common reasons for discontinuation among patients .
属性
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-2-22-16(21)20-15-8-7-13(9-14(15)18)19-10-11-3-5-12(17)6-4-11/h3-9,19H,2,10,18H2,1H3,(H,20,21)/i1D3,2D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOBBVZJEWWZFR-ZBJDZAJPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。